N-(2-Amino-4-ethyl-phenyl)benzenesulfonamide
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Overview
Description
N-(2-Amino-4-ethyl-phenyl)benzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Amino-4-ethyl-phenyl)benzenesulfonamide typically involves the reaction of 2-amino-4-ethyl aniline with benzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: N-(2-Amino-4-ethyl-phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents such as nitric acid, sulfuric acid, and halogens are employed under controlled conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted benzenesulfonamides.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its antimicrobial properties and its ability to inhibit certain enzymes.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-(2-Amino-4-ethyl-phenyl)benzenesulfonamide exerts its effects involves the inhibition of specific enzymes. For instance, its anticancer activity is attributed to the inhibition of carbonic anhydrase IX, which plays a crucial role in maintaining the pH balance in tumor cells. By inhibiting this enzyme, the compound disrupts the tumor’s metabolic processes, leading to cell death .
Comparison with Similar Compounds
- 2-Amino-N-ethylbenzenesulfonanilide
- 4-Methyl-N-pyridin-3-yl-benzenesulfonamide
- 4-(2-Aminoethyl)benzenesulfonamide
Comparison: N-(2-Amino-4-ethyl-phenyl)benzenesulfonamide stands out due to its unique substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher selectivity and potency in inhibiting carbonic anhydrase IX, making it a more promising candidate for anticancer therapy .
Properties
CAS No. |
7402-99-5 |
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Molecular Formula |
C14H16N2O2S |
Molecular Weight |
276.36 g/mol |
IUPAC Name |
N-(2-amino-4-ethylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C14H16N2O2S/c1-2-11-8-9-14(13(15)10-11)16-19(17,18)12-6-4-3-5-7-12/h3-10,16H,2,15H2,1H3 |
InChI Key |
YLXUXOQFIQCECB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=CC=C2)N |
Origin of Product |
United States |
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